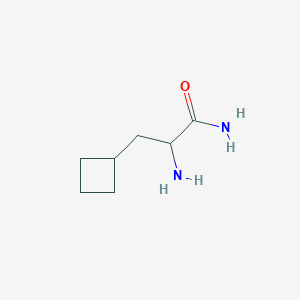
5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are of significant interest in organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of 5-amino-1-methylpyrazole with thiazole-4-carboxylic acid under specific reaction conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other amino-pyrazole and thiazole derivatives. Compared to these compounds, 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5-amino-1-methylpyrazole
- Thiazole-4-carboxylic acid
- 5-amino-4-hydroxyiminopyrazole
This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9N5OS |
|---|---|
Molecular Weight |
223.26 g/mol |
IUPAC Name |
5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H9N5OS/c1-13-3-5(2-11-13)12-8(14)6-7(9)15-4-10-6/h2-4H,9H2,1H3,(H,12,14) |
InChI Key |
PZVYQBJSTOZWAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=C(SC=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)





![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)
![[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)





